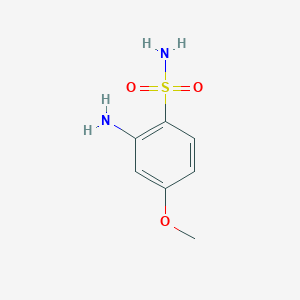

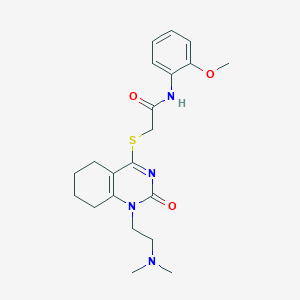

2-Amino-4-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including variants similar to 2-Amino-4-methoxybenzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. Compounds like E7010 and E7070, derived from these libraries, have shown potential as potent cell cycle inhibitors and have advanced to clinical trials. E7010 disrupts tubulin polymerization, while E7070 decreases the S phase fraction in cancer cell lines, accumulating in G1 and/or G2 phases. High-density oligonucleotide microarray analysis has characterized these antitumor sulfonamides based on gene expression changes, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including derivatives of this compound, have been synthesized and tested as inhibitors of carbonic anhydrase (CA) IX, a tumor-associated isozyme. These derivatives, along with clinically used sulfonamide inhibitors, demonstrated potent inhibitory activity against CA IX, suggesting potential as antitumor agents (Ilies et al., 2003).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group, present in compounds like this compound, is widely used in medicinal chemistry. It appears in many marketed drugs, playing a crucial role as an isostere of carboxylic acid groups. Its presence is essential for the activity of sulfonamide antibacterials, inhibitors of tetrahydropteroic acid synthetase (Kalgutkar et al., 2010).

Enantioselective Aminoxylation

A binaphthyl-based amino sulfonamide was applied in the direct asymmetric aminoxylation of aldehydes with nitrosobenzene. This method, using a non-proline type catalyst, demonstrated high enantioselectivity and good yield, showcasing the versatility of sulfonamide-based catalysts in organic synthesis (Kano et al., 2008).

Environmental Degradation of Sulfonamides

Microbacterium sp. strain BR1 degrades sulfonamides, including sulfamethoxazole, via an unusual pathway initiated by ipso-hydroxylation followed by fragmentation. This process results in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, offering insight into microbial strategies to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).

Membrane Modification Studies

Amino-reactive reagents have been used to study the anion and cation permeability of human red blood cells. These studies help understand how amino and sulfhydryl groups in membrane proteins, like those derived from sulfonamides, control ion flow, providing valuable insights into the chemical modification of membranes (Knauf & Rothstein, 1971).

Properties

IUPAC Name |

2-amino-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZEDHMFMVZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)

![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)